5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H19FN4O
- Molecular Weight : 336.38 g/mol
- CAS Number : 1189916-86-6
The structure features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antiparasitic Activity
One of the most notable biological activities of this compound is its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported that this compound exhibited significant suppression of parasite burden in a mouse model, with a potency characterized by a pEC50 greater than 6. This indicates strong potential for development as an antiparasitic agent, particularly given the limitations of current treatments like benznidazole and nifurtimox, which have severe side effects and limited efficacy in chronic phases of the disease .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the inhibition of reactive oxygen species (ROS) generation and modulation of inflammatory pathways, particularly through the NF-κB signaling pathway . This suggests potential applications in neurodegenerative diseases such as Alzheimer’s disease.
Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes. For example, it was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in neurological function. Specific derivatives have demonstrated IC50 values as low as 0.13 µM for BuChE inhibition, indicating high potency . The structure-activity relationship (SAR) studies suggest that modifications to the benzyl groups enhance inhibitory activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a noncompetitive inhibitor for BuChE and AChE, with specific binding interactions that stabilize the enzyme-inhibitor complex .
- Neuroprotective Mechanisms : By blocking NF-κB signaling and reducing ROS production, the compound mitigates neuroinflammation and cellular apoptosis .
- Antiparasitic Action : Its efficacy against T. cruzi may involve disruption of metabolic processes within the parasite, although further mechanistic studies are needed to elucidate this pathway fully .
Table 1: Summary of Biological Activities
Case Study: Chagas Disease Treatment
In a pivotal study on Chagas disease treatment using this compound, researchers conducted phenotypic high-content screening against intracellular T. cruzi in VERO cells. The results indicated that optimized derivatives not only improved potency but also showed favorable pharmacokinetic profiles with enhanced oral bioavailability . This positions this compound as a candidate for further clinical development.
Eigenschaften
IUPAC Name |
5-amino-1-benzyl-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c18-14-8-6-12(7-9-14)10-20-17(24)15-16(19)23(22-21-15)11-13-4-2-1-3-5-13/h1-9H,10-11,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOUQYVCUCQXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.